Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate
CAS No.:
Cat. No.: VC15819339
Molecular Formula: C8H8F2O3
Molecular Weight: 190.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8F2O3 |
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Molecular Weight | 190.14 g/mol |
IUPAC Name | methyl 2-[2-(difluoromethyl)furan-3-yl]acetate |
Standard InChI | InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3 |
Standard InChI Key | PADZXFRXOSRBBB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=C(OC=C1)C(F)F |
Introduction
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.14 g/mol |
IUPAC Name | Methyl 2-[2-(difluoromethyl)furan-3-yl]acetate |
Boiling Point | Not reported |
Melting Point | Not reported |
Density | Not reported |
Data derived from product listings and structural analogs .
Synthesis and Industrial Production
The synthesis of methyl 2-(2-(difluoromethyl)furan-3-yl)acetate involves multi-step reactions, often leveraging radical cyclization or esterification protocols. A notable method for synthesizing related furan-substituted dihydrofurans employs manganese(III) acetate as a one-electron oxidant to mediate radical additions . While this approach is documented for dihydrofuran derivatives, analogous strategies could be adapted for the target compound by substituting appropriate starting materials.
For instance, manganese(III) acetate promotes the cyclization of 1,3-dicarbonyl compounds with alkenes, yielding furan-containing products . Applying this methodology, a hypothetical route to methyl 2-(2-(difluoromethyl)furan-3-yl)acetate might involve:
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Radical Generation: Interaction of a difluoromethylated 1,3-diketone with manganese(III) acetate to form a manganese-enolato complex.
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Cyclization: Addition of the radical intermediate to a furan-derived alkene, followed by intramolecular ring closure.
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Esterification: Subsequent acetylation to introduce the methyl ester group.
Industrial production would likely optimize such reactions using continuous flow reactors to enhance yield and purity . Purification steps, such as distillation or recrystallization, are critical to isolate the product from byproducts like unreacted starting materials or oxidation derivatives .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by both the furan ring and the difluoromethyl group. Key reactions include:
Oxidation and Reduction
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Oxidation: The acetate side chain can undergo oxidation to form carboxylic acids or ketones. For example, treatment with potassium permanganate () under acidic conditions may cleave the ester group .
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Reduction: Lithium aluminum hydride () can reduce the ester to a primary alcohol, yielding 2-(2-(difluoromethyl)furan-3-yl)ethanol .
Nucleophilic Substitution
The difluoromethyl group participates in nucleophilic substitutions, particularly under basic conditions. Amines or thiols may displace fluorine atoms, leading to derivatives like methyl 2-(2-(aminomethyl)furan-3-yl)acetate . Such reactions are highly solvent-dependent, with polar aprotic solvents like dimethylformamide (DMF) favoring substitution kinetics .
Cycloaddition and Polymerization
The furan ring’s aromaticity allows participation in Diels-Alder reactions, forming six-membered cycloadducts with dienophiles like maleic anhydride. This reactivity is exploitable in polymer chemistry, where furan derivatives serve as monomers for biodegradable polymers .
Applications in Scientific Research
Materials Science
The compound’s rigidity and fluorine content suggest utility in liquid crystal displays (LCDs) or dielectric materials. Fluorine atoms reduce polarizability, improving thermal and chemical resistance in polymers .
Synthetic Building Block
Its dual functionality (ester and difluoromethyl groups) enables diverse derivatization. For example, coupling with aryl halides via Suzuki-Miyaura cross-coupling could yield biaryl structures for catalytic applications .
Comparative Analysis with Structural Analogs
Furfuryl Acetate
Furfuryl acetate (CAS: 623-17-6) shares the furan-acetate backbone but lacks fluorination . It is widely used in flavoring agents and as a precursor to vinylfurans. The absence of fluorine limits its applicability in high-performance materials but enhances its biocompatibility .
Table 2: Comparative Properties of Furan Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
---|---|---|---|
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate | 190.14 | Difluoromethyl | |
Methyl 2-(2-(cyanomethyl)furan-3-yl)acetate | 179.17 | Cyanomethyl | |
Furfuryl acetate | 140.14 | Acetate |
Data synthesized from PubChem, ARKIVOC, and Chemsrc .
Challenges and Future Directions
Current limitations in the study of methyl 2-(2-(difluoromethyl)furan-3-yl)acetate include scarce thermodynamic data (e.g., boiling/melting points) and insufficient exploration of its biological activity. Future research should prioritize:
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Thermodynamic Profiling: Differential scanning calorimetry (DSC) to determine phase transitions.
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Biological Screening: Assays against microbial strains or cancer cell lines to validate hypothesized bioactivity.
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Process Optimization: Development of greener synthetic routes using biocatalysts or solvent-free conditions.
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